
2-Fluoro-3-methoxyphenylboronic acid
Overview
Description
2-Fluoro-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Quenching Mechanism
2-Fluoro-3-methoxyphenylboronic acid, along with related compounds, has been studied for its role in fluorescence quenching mechanisms. In a study by Geethanjali et al. (2015), fluorescence quenching of similar boronic acid derivatives was investigated using steady-state fluorescence measurements. This research contributes to understanding the static quenching mechanism in these systems, which is significant for applications in fluorescence-based sensors and molecular probes (H. S. Geethanjali, D. Nagaraja, R. Melavanki, 2015).
Antifungal Activity
Borys et al. (2019) investigated the antifungal activity of fluoro-substituted phenylboronic acids, including compounds structurally similar to this compound. Their findings revealed significant antifungal properties, highlighting the potential of these compounds in developing new antifungal agents (Krzysztof M Borys, D. Wieczorek, Kamila Pecura, J. Lipok, Agnieszka Adamczyk-Woźniak, 2019).
Application in Hybrid Nanomaterials
In 2015, Monteiro et al. explored the use of boronic acid derivatives, similar to this compound, in hybrid nanomaterials. They focused on immobilizing chiral derivatives onto carbon nanotubes, a technique useful in the development of advanced materials for catalysis and sensor applications (C. Monteiro, S. Carabineiro, Tobias Lauterbach, C. Hubbert, A. Hashmi, J. Figueiredo, Mariette M. Pereira, 2015).
Experimental Oncology Applications
A study by Psurski et al. (2018) assessed the antiproliferative potential of phenylboronic acid derivatives, including this compound, in various cancer cell lines. The results highlighted the promising role of these compounds in experimental oncology, particularly in inducing apoptosis in cancer cells, which could pave the way for new cancer treatments (Mateusz Psurski, A. Łupicka-Słowik, Agnieszka Adamczyk-Woźniak, J. Wietrzyk, A. Sporzyński, 2018).
Synthesis of Fluorinated Heterocyclic Compounds
Shi et al. (1996) utilized compounds similar to this compound for the synthesis of fluorine-containing heterocyclic compounds. This research demonstrates the importance of such boronic acids in the synthesis of complex organic molecules, which are critical in pharmaceuticals and materials science (G. Shi, Qian Wang, M. Schlosser, 1996).
Mechanism of Action
Target of Action
It is known to be a reactant in the suzuki-miyaura coupling , a widely used reaction in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Fluoro-3-methoxyphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key step in various biochemical pathways. For instance, this compound has been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of estrone to estradiol, a more potent form of estrogen .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling . This can lead to the synthesis of various organic compounds, including potential pharmaceuticals like inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is typically performed under mild conditions and can tolerate a wide range of functional groups . The reaction requires a palladium catalyst and a base , and its efficiency can be affected by the choice of these reagents. Furthermore, the compound should be stored in a dark place, sealed, and dry to maintain its stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methoxyphenylboronic acid interacts with various enzymes and proteins in biochemical reactions . It is used as a reactant for regioselective Suzuki coupling and the preparation of boronic esters
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNMSBFBPDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407258 | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352303-67-4 | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?
A1: this compound serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ]. It undergoes a reaction with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, facilitated by its boronic acid functionality, to introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety into the final product [, ]. This reaction is a key step in achieving the desired structure.
Q2: How does the extraction method described in the research impact the use of this compound in this synthesis?
A2: The research emphasizes an efficient extraction method for this compound using methyl isobutyl ketone [, ]. This is significant because it allows for the separation and subsequent reaction of the boronic acid with high purity [, ]. This directly contributes to a higher yield of the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, while reducing the overall complexity and cost of the synthesis process [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


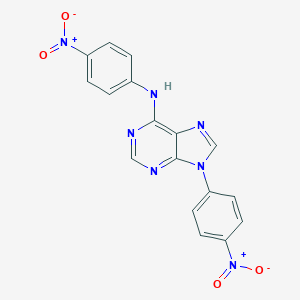
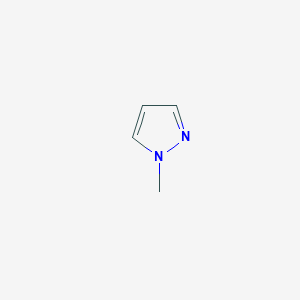

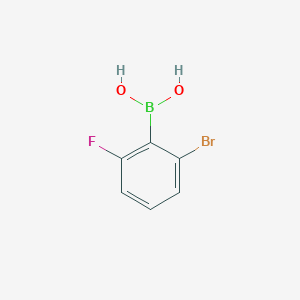

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
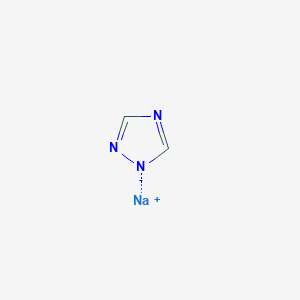
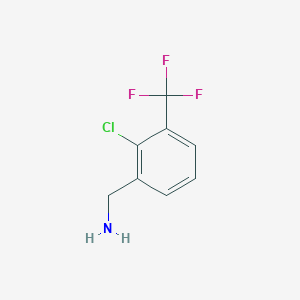
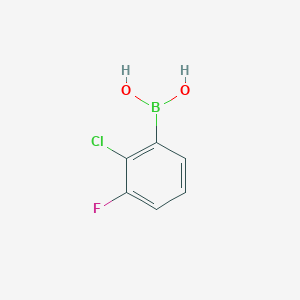
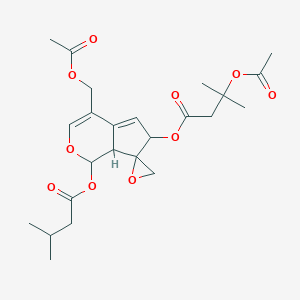

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
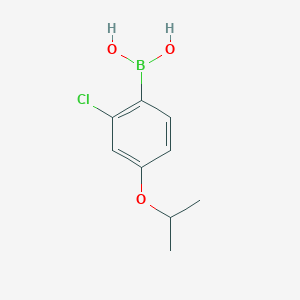
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)
